molecular formula C21H20N2OS B2770058 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 95003-26-2

1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2770058
CAS No.: 95003-26-2
M. Wt: 348.46
InChI Key: MYSZXLKPBZANPW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the quinazoline core, with a thione group at the 4-position.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be compared with other similar compounds, such as:

Biological Activity

1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 306.41 g/mol
  • CAS Number : 29144-31-8

Antimicrobial Activity

Research has demonstrated that derivatives of hexahydroquinazoline compounds exhibit notable antimicrobial properties. A study indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial activity compared to those with electron-donating groups. Specifically, derivatives such as this compound showed effective inhibition against various bacterial strains (Table 1) .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli20
This compoundS. aureus18
Control (Standard Antibiotic)E. coli25
Control (Standard Antibiotic)S. aureus22

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress .

Neuroprotective Effects

Recent findings suggest that hexahydroquinazoline derivatives may possess neuroprotective properties. Research indicates that they can inhibit neuroinflammation and reduce oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Oxidative Stress Modulation : It enhances the antioxidant defense system in cells while reducing free radical formation.
  • Signal Transduction Pathways : The compound interacts with various signaling pathways that regulate cell survival and apoptosis.

Case Studies

A notable case study involved the application of this compound in a mouse model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased proliferation markers and increased apoptotic cells in treated tissues .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-24-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(25)22-20(23)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZXLKPBZANPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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